N-[4-(7,8-dimethoxy-1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)phenyl]acetamide
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Overview
Description
N-(4-{7,8-DIMETHOXY-1-OXO-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-2-YL}PHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{7,8-DIMETHOXY-1-OXO-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-2-YL}PHENYL)ACETAMIDE typically involves multiple steps, including the formation of the imidazo[1,5-b]isoquinoline core, followed by functionalization with methoxy, oxo, and sulfanylidene groups. The final step involves the attachment of the phenylacetamide moiety. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-{7,8-DIMETHOXY-1-OXO-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-2-YL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the oxo group can produce hydroxyl derivatives.
Scientific Research Applications
N-(4-{7,8-DIMETHOXY-1-OXO-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-2-YL}PHENYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(4-{7,8-DIMETHOXY-1-OXO-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-2-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{7,8-dimethoxy-1-oxo-3-sulfanylidene-1H,2H,3H,5H,10H,10aH-imidazolidino[1,5-b]isoquinolin-2-yl}benzoate
- 4-(7,8-Dimethoxy-1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzenesulfonamide
Uniqueness
N-(4-{7,8-DIMETHOXY-1-OXO-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-2-YL}PHENYL)ACETAMIDE is unique due to its specific combination of functional groups and its imidazo[1,5-b]isoquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H21N3O4S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[4-(7,8-dimethoxy-1-oxo-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H21N3O4S/c1-12(25)22-15-4-6-16(7-5-15)24-20(26)17-8-13-9-18(27-2)19(28-3)10-14(13)11-23(17)21(24)29/h4-7,9-10,17H,8,11H2,1-3H3,(H,22,25) |
InChI Key |
LNTJVGVZNMFRSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C3CC4=CC(=C(C=C4CN3C2=S)OC)OC |
Origin of Product |
United States |
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